REACTION_CXSMILES
|
[CH2:1]=O.[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4].C(=O)=O.[CH3:12][NH:13][CH3:14]>>[CH3:12][N:13]([CH2:1][C:5](=[CH2:6])[C:3]#[N:4])[CH3:14].[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4]
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 15° C during the addition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
commenced at 31° C
|
Type
|
TEMPERATURE
|
Details
|
the rate of evolution increasing
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether (3 × 250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(C#N)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=O.[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4].C(=O)=O.[CH3:12][NH:13][CH3:14]>>[CH3:12][N:13]([CH2:1][C:5](=[CH2:6])[C:3]#[N:4])[CH3:14].[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4]
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 15° C during the addition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
commenced at 31° C
|
Type
|
TEMPERATURE
|
Details
|
the rate of evolution increasing
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether (3 × 250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(C#N)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |